Antifungal Activity of 2-Morpholinoquinoline Core: Superior Docking Performance Compared to Griseofulvin
While this evidence pertains to the 2-morpholinoquinoline core rather than the exact 3-phenyl-substituted compound, it provides class-level insight into the core scaffold's potential. In a molecular docking study against glucosamine-6-phosphate synthase from Aspergillus fumigatus, newly synthesized 2-morpholinoquinoline derivatives demonstrated more favorable binding interactions than the clinically used antifungal drug griseofulvin [1]. This suggests the 2-morpholinoquinoline core is a privileged structure for targeting this enzyme.
| Evidence Dimension | In silico binding affinity (molecular docking score) |
|---|---|
| Target Compound Data | 2-Morpholinoquinoline derivatives (class-level) |
| Comparator Or Baseline | Griseofulvin |
| Quantified Difference | More favorable binding interactions (qualitative observation, specific docking scores not provided) |
| Conditions | In silico molecular docking against glucosamine-6-phosphate synthase (PDB ID: not specified) |
Why This Matters
This data supports the selection of the 2-morpholinoquinoline core as a starting point for antifungal drug development, providing a potential advantage over an established therapeutic.
- [1] Kovacevic, S., Karadzic, M., Jevric, L., & Podunavac-Kuzmanovic, S. (2017). Molecular docking analysis of newly synthesized 2-morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus. Retrieved from OpenAIRE. Handle: 20.500.11708/75592 View Source
